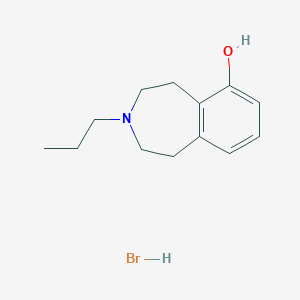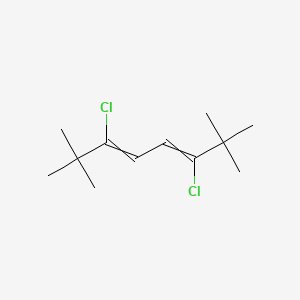![molecular formula C14H9ClN4O B12546546 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one CAS No. 142354-28-7](/img/structure/B12546546.png)
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol. The reaction is followed by N-alkylation in the presence of sodium carbonate . This method provides a straightforward route to obtain the desired compound with good yields.
Analyse Des Réactions Chimiques
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and hydrazinylidene positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield hydrazine derivatives.
Applications De Recherche Scientifique
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
5-Chloro-7-[2-(pyridin-2-yl)hydrazinylidene]quinolin-8(7H)-one can be compared with other similar compounds, such as:
2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol: This compound has a similar structure but lacks the chloro substituent.
Quinoline N-oxide derivatives: These compounds have an oxidized quinoline ring and exhibit different chemical properties.
Hydrazine derivatives: These compounds contain the hydrazine functional group and have diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
142354-28-7 |
|---|---|
Formule moléculaire |
C14H9ClN4O |
Poids moléculaire |
284.70 g/mol |
Nom IUPAC |
5-chloro-7-(pyridin-2-yldiazenyl)quinolin-8-ol |
InChI |
InChI=1S/C14H9ClN4O/c15-10-8-11(18-19-12-5-1-2-6-16-12)14(20)13-9(10)4-3-7-17-13/h1-8,20H |
Clé InChI |
CTQGVFDPIOWJHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N=NC2=CC(=C3C=CC=NC3=C2O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Fluorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12546463.png)
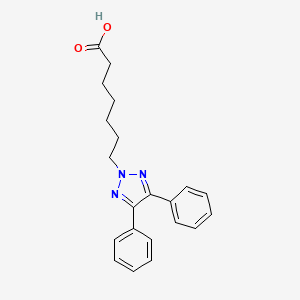
![4-Oxo-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B12546467.png)
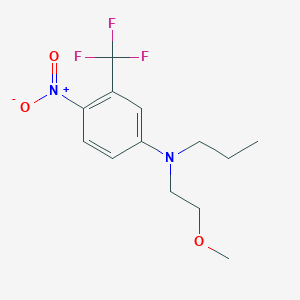
![1-[2-(3,5-Dimethylphenyl)ethyl]-2,4-dimethylbenzene](/img/structure/B12546481.png)
![3-[2-(Decyloxy)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B12546489.png)
![(2E)-N-[3-(Trimethoxysilyl)propyl]butan-2-imine](/img/structure/B12546490.png)
![Methyl 2-[4-oxo-3-(phenylmethoxycarbonylamino)azetidin-2-yl]acetate](/img/structure/B12546492.png)
![(1S)-N,N-bis[(4-methoxyphenyl)methyl]cyclohept-2-en-1-amine](/img/structure/B12546506.png)

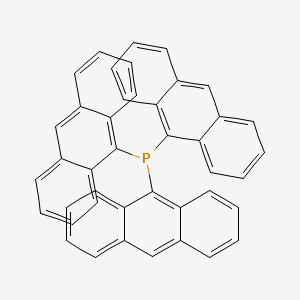
![3-[(4-Aminobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B12546531.png)
